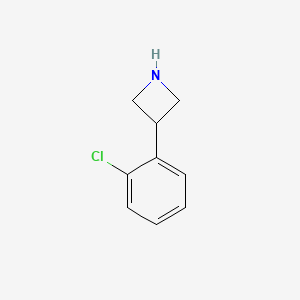
3-(2-Chlorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)azetidine is a four-membered heterocyclic compound featuring an azetidine ring substituted with a 2-chlorophenyl group
Méthodes De Préparation
The synthesis of 3-(2-Chlorophenyl)azetidine can be achieved through various methods:
Cyclization: One common method involves the cyclization of appropriate precursors under specific conditions.
Nucleophilic Substitution: Another approach is the nucleophilic substitution reaction where a nucleophile attacks a suitable precursor leading to the formation of the azetidine ring.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity under scalable conditions.
Analyse Des Réactions Chimiques
3-(2-Chlorophenyl)azetidine undergoes various chemical reactions due to the strain-driven character of its four-membered ring:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the azetidine ring into more stable structures.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)azetidine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of biological systems and interactions due to its unique structural properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism by which 3-(2-Chlorophenyl)azetidine exerts its effects involves interactions with molecular targets and pathways. The compound’s reactivity is driven by the considerable ring strain of the azetidine ring, which can be triggered under appropriate conditions . This reactivity allows it to participate in various chemical reactions, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
3-(2-Chlorophenyl)azetidine can be compared with other similar compounds such as aziridines and other azetidines:
Other Azetidines: Various azetidine derivatives exist, each with unique substituents that confer different properties and reactivities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and physical properties.
Propriétés
Formule moléculaire |
C9H10ClN |
|---|---|
Poids moléculaire |
167.63 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)azetidine |
InChI |
InChI=1S/C9H10ClN/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7,11H,5-6H2 |
Clé InChI |
ZMKGFUUMMCARDM-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



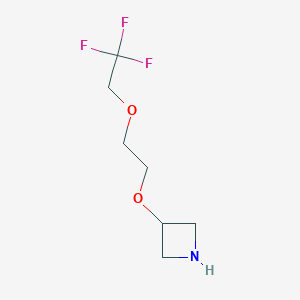


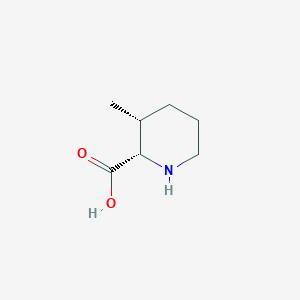

![N-[1-(2-aminoethyl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B13525457.png)
![Methyl4-amino-2-oxabicyclo[3.1.1]heptane-1-carboxylatehydrochloride](/img/structure/B13525458.png)

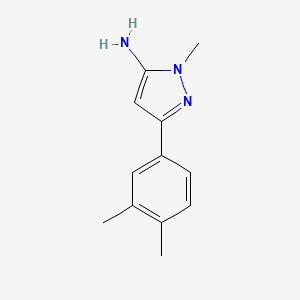
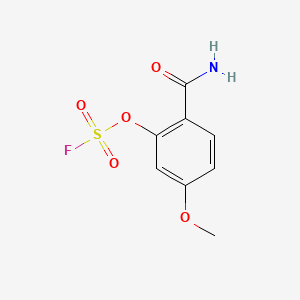

![N-propyl-N-[2-(2,4,5-trichlorophenoxy)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B13525491.png)
![1-[1-(3-Fluoro-2-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13525493.png)
